4-(Aminomethyl)-4-phenylcyclohexan-1-one

amine basicity pKa differentiation salt formation

Researchers requiring the Grünenthal aminomethyl-phenyl-cyclohexanone scaffold often face supply bottlenecks for the primary amine intermediate, forcing use of the less versatile N,N-dimethyl analog. 4-(Aminomethyl)-4-phenylcyclohexan-1-one solves this by providing a conjugatable -CH₂NH₂ handle for direct reductive amination or acylation, enabling parallel SAR libraries without multi-step de novo synthesis. Key advantages: • Geminal 4,4-disubstitution eliminates CYP-mediated benzylic oxidation, enhancing metabolic stability. • Primary amine (pKa ~10.5-10.8) enables stoichiometric salt screening with pharmaceutically acceptable acids. • Phenyl chromophore facilitates HPLC detection; quaternary carbon restricts conformation for crystalline salt formation. Procurement is supported by catalog purity ≥95% and global shipping from BenchChem.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B13249380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-4-phenylcyclohexan-1-one
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(CN)C2=CC=CC=C2
InChIInChI=1S/C13H17NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5H,6-10,14H2
InChIKeyLPFXJNOQWFQIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-4-phenylcyclohexan-1-one Structural & Procurement Profile


4-(Aminomethyl)-4-phenylcyclohexan-1-one (CAS 771582-71-9) is a geminally substituted aminoketone belonging to the aminomethyl-phenyl-cyclohexanone derivative class, with molecular formula C₁₃H₁₇NO and molecular weight 203.28 g/mol . The compound features a primary aminomethyl group (-CH₂NH₂) and a phenyl ring co-located at the 4-position of a cyclohexanone core, distinguishing it from tertiary-amine analogs such as 4-(dimethylamino)-4-phenylcyclohexan-1-one (CAS 65619-20-7) . Commercial availability is confirmed through multiple chemical suppliers, with typical catalog purity specifications of 95% . The primary amine handle offers a reactive site for derivatization (e.g., reductive amination, acylation, sulfonylation) that is sterically and electronically distinct from the dimethylamino tertiary amine found in the more commonly stocked dimethyl analog .

Primary amine handle for direct derivatization (acylation, sulfonylation, reductive amination)
Geminal 4,4-disubstituted core eliminates benzylic oxidation site (quaternary carbon)
Distinct from N,N-dimethyl analog; broader N-substitution SAR potential

Why It Cannot Be Replaced by Generic Analogs


Within the aminomethyl-phenyl-cyclohexanone chemical space, seemingly minor structural variations produce divergent physicochemical, pharmacological, and synthetic-utility profiles that render compounds non-interchangeable [1]. The primary amine of 4-(aminomethyl)-4-phenylcyclohexan-1-one confers a distinct pKa, hydrogen-bonding capacity, and nucleophilic reactivity compared to its N,N-dimethyl tertiary amine analog, directly affecting solubility, membrane permeability, and suitability as a synthetic intermediate [2]. Positional isomerism (e.g., 2- vs. 4-substitution on the cyclohexanone ring) alters both the conformational landscape accessible to the pendant aminomethyl group and the steric environment around the ketone carbonyl, which is critical for downstream diastereoselective transformations [1]. Furthermore, the co-location of the phenyl and aminomethyl groups at the 4-position creates a quaternary carbon center absent in simpler 4-(aminomethyl)cyclohexanone analogs, imparting greater metabolic stability and a unique three-dimensional pharmacophoric geometry [3]. The following quantitative evidence guide substantiates these differentiation dimensions.

Amine class mismatch
Primary amine (pKa ~10.5–10.8, HBD=1) versus tertiary amine analog (pKa ~8.5–9.0, HBD=0): protonation state, solubility, and reactivity profiles are not interchangeable.
Quaternary carbon advantage absent in simpler analogs
4-(aminomethyl)cyclohexanone lacks both the phenyl ring and the quaternary center, altering metabolic stability and lipophilicity; direct substitution may invalidate DMPK readouts.
Positional isomerism and spacer sensitivity
Changing the substitution position (2- vs. 4-) or removing the methylene spacer (4-amino-4-phenylcyclohexanone) shifts the amine electronic environment, affecting downstream diastereoselective transformations.

4-(Aminomethyl)-4-phenylcyclohexan-1-one Differentiation Evidence


Primary vs. Tertiary Amine Basicity and H-Bond Donor Effects

4-(Aminomethyl)-4-phenylcyclohexan-1-one bears a primary amine (RNH₂) with an estimated conjugate acid pKa of ~10.5–10.8, whereas the comparator 4-(dimethylamino)-4-phenylcyclohexan-1-one carries a tertiary amine (R₃N) with an estimated pKa of ~8.5–9.0 [1]. This ~1.5–2.0 log unit difference in basicity means the primary amine is >90% protonated at physiological pH (7.4) versus ~2–5% for the tertiary amine, translating into markedly different aqueous solubility, salt-formation stoichiometry with pharmaceutically acceptable acids, and chromatographic retention behavior [2]. The primary amine contributes one hydrogen-bond donor (HBD = 1), whereas the tertiary amine contributes zero (HBD = 0), a difference that significantly impacts both passive membrane permeability predictions and crystallinity in solid formulations [2]. The compound is reported as soluble in organic solvents with limited aqueous solubility, consistent with its calculated logP of ~1.9 (estimated by ADMET Predictor) [3].

Primary vs. Tertiary Amine
Cross-study comparable
Target: pKa ~10.5–10.8, HBD=1. Comparator: pKa ~8.5–9.0, HBD=0. ΔpKa ≈ +1.5 to +2.0.
Affects salt formation, solubility, and membrane permeability profiles.
Estimated pKa values; verify experimentally.
amine basicity pKa differentiation salt formation solubility procurement specification

Quaternary Carbon Center and Metabolic Stability

4-(Aminomethyl)-4-phenylcyclohexan-1-one contains a geminally disubstituted quaternary carbon at the 4-position (C-4 bearing phenyl, aminomethyl, and two cyclohexyl ring bonds), whereas simpler analogs such as 4-(aminomethyl)cyclohexanone (CAS 934475-93-1) possess only a monosubstituted methine carbon at the same position . The quaternary center eliminates the possibility of CYP-mediated oxidative metabolism at the benzylic/α-keto C-H position that would be present in a monosubstituted analog [1]. This structural feature is shared with the 4-amino-4-arylcyclohexanone class (e.g., 4-amino-4-phenylcyclohexanone, CAS 95261-39-5), which Lednicer et al. identified as conferring metabolic stability relative to 1-phenylcyclohexylamine analgesics [1]. The presence of the phenyl substituent at C-4 additionally provides lipophilic bulk that differentiates this compound from 4-(aminomethyl)cyclohexanone, which lacks any aromatic ring and therefore has fundamentally different LogP, protein binding, and passive permeability characteristics [2].

Quaternary Carbon Stability
Class-level inference
0 abstractable C-H bonds at C-4
Eliminates a major CYP-mediated oxidative soft spot.
Metabolic stability inferred from 4-amino-4-arylcyclohexanone SAR; direct data recommended.
quaternary carbon metabolic stability oxidative metabolism structural differentiation CYP liability

Primary Amine Derivatization Potential vs. Dimethyl Analog

The N,N-dimethyl analog 4-(dimethylamino)-4-phenylcyclohexan-1-one (CAS 65619-20-7) is a documented intermediate in the synthesis of cebranopadol (GRT-6005), a clinical-stage NOP/MOP mixed opioid agonist, where it undergoes oxa-Pictet–Spengler reaction with tryptophol derivatives [1]. The primary amine of 4-(aminomethyl)-4-phenylcyclohexan-1-one, by contrast, provides a synthetically orthogonal derivatization handle: it can be directly acylated, sulfonylated, converted to ureas, or undergo reductive amination with diverse aldehydes to generate secondary and tertiary amine libraries that are inaccessible from the dimethyl analog without a demethylation step [2]. The dimethyl analog is commercially listed as an intermediate for cebranopadol synthesis specifically, while the primary amine analog (target compound) enables exploration of N-substitution SAR beyond dimethyl in the wider aminomethyl-phenyl-cyclohexanone patent space (Grünenthal US 6,890,959 B2), which claims broad analgesic utility for this scaffold class [3].

Derivatization Potential
Supporting evidence
2 N-H sites (target) vs. 0 N-H (dimethyl analog). Single-step acylation, sulfonylation, or reductive amination possible.
Enables one-step N-substitution library synthesis.
Dimethyl analog requires demethylation prior to diversification.
synthetic intermediate derivatization handle reductive amination cebranopadol medicinal chemistry

Commercial Availability, Purity, and Pricing Comparison

4-(Aminomethyl)-4-phenylcyclohexan-1-one is commercially stocked at 95% purity (CAS 771582-71-9, LeYan Cat# 2041034, AKSci Cat# 1786DZ) with pricing of approximately $4,900 per 5 grams from AKSci (as of April 2026) . In comparison, the N,N-dimethyl analog 4-(dimethylamino)-4-phenylcyclohexan-1-one is more broadly stocked across multiple vendors with catalog purities ranging from 95–98% and generally lower unit pricing, reflecting its more established role as a cebranopadol intermediate . The 4-amino-4-phenylcyclohexanone analog (CAS 95261-39-5, lacking the methylene spacer) is listed at 97% purity from Aladdin Scientific at $7,588.90, a significantly higher price point . The target compound occupies a distinct procurement niche: it offers the primary amine reactivity of 4-amino-4-phenylcyclohexanone but with the aminomethyl spacer that reduces the amine's direct conjugation with the cyclohexanone ring, resulting in different electronic and steric properties at the reactive amine site.

Commercial Specification
Direct comparison
95% purity; AKSci $4,900/5 g (Apr 2026)
Primary amine reactivity at lower cost than 4-amino-4-phenylcyclohexanone ($7,588).
Pricing and availability subject to change; verify with vendor.
commercial availability purity specification pricing comparison procurement supply chain

4-(Aminomethyl)-4-phenylcyclohexan-1-one Application Scenarios


SAR of N-Substituted Aminomethyl-Phenyl-Cyclohexanone Analgesics

The primary amine of 4-(aminomethyl)-4-phenylcyclohexan-1-one enables direct, one-step diversification into secondary and tertiary amine libraries through reductive amination, acylation, or sulfonylation . This is directly relevant to the Grünenthal patent family (US 6,890,959 B2) claiming aminomethyl-phenyl-cyclohexanone derivatives as analgesics targeting μ-opioid and ORL1 receptors . Researchers exploring N-substitution SAR beyond the N,N-dimethyl series (which leads to cebranopadol) can use this compound as the common synthetic intermediate for parallel library synthesis, avoiding the need to individually synthesize each N-substituted cyclohexanone from the corresponding amine via the multi-step organolithium route described in the Grünenthal process patent .

DMPK Probe: Stable Quaternary Carbon and Conjugatable Amine

The geminal 4,4-disubstitution pattern provides a quaternary carbon center that eliminates CYP-mediated oxidation at the benzylic position—a metabolic soft spot present in monosubstituted cyclohexanone analogs . The primary amine can be conjugated to fluorophores, biotin, or polyethylene glycol (PEG) chains for use as a chemical biology probe, while the phenyl ring provides a UV chromophore for HPLC detection . This combination of metabolic stability (from the quaternary center), a conjugatable primary amine, and intrinsic detectability (from the phenyl chromophore) is not simultaneously available from either 4-(aminomethyl)cyclohexanone (lacks phenyl and quaternary center) or 4-(dimethylamino)-4-phenylcyclohexan-1-one (lacks a conjugatable amine) .

Salt Screening and Solid-State Form Development

The primary amine of 4-(aminomethyl)-4-phenylcyclohexan-1-one has a conjugate acid pKa of ~10.5–10.8, enabling stoichiometric salt formation with a wide range of pharmaceutically acceptable acids (HCl, HBr, mesylate, tosylate, fumarate, etc.) under standard conditions . This contrasts with the tertiary amine analog (pKa ~8.5–9.0), which may require more forcing conditions or yield salts with different stoichiometry and crystallinity . The quaternary carbon center further restricts conformational flexibility, which can favor the formation of crystalline salts with well-defined melting points—a property relevant to patents on crystalline forms of aminomethyl-phenyl-cyclohexane derivatives . Procurement of the free base primary amine allows maximum flexibility in salt screening campaigns.

Application
Selection Property
Validation Focus
N-substituted aminomethyl-phenyl-cyclohexanone SAR
Primary amine derivatization handle
Library synthesis scope and patent-defined N-substitution exploration
DMPK probe with stable quaternary carbon
Quaternary carbon center and primary amine conjugation
Metabolic stability assessment and probe detectability via phenyl chromophore
Salt screening and solid-state form development
Primary amine basicity and salt-forming capacity
Crystalline salt formation and stoichiometry assessment
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